2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, along with a thiomorpholine and oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core by reacting 2-bromo-5-methoxybenzoic acid with an appropriate amine under amide coupling conditions. The thiomorpholine and oxane moieties are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the thiomorpholine moiety can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to polymers or other materials, making it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine moiety can act as a bioisostere, mimicking the structure and function of natural substrates, while the benzamide core can engage in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-hydroxy-4-methoxybenzaldehyde: Similar in structure but lacks the thiomorpholine and oxane moieties.
2-bromo-5-methoxybenzoic acid: Similar core structure but different functional groups.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar core structure but different substituents.
Uniqueness
The uniqueness of 2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3S/c1-23-14-2-3-16(19)15(12-14)17(22)20-13-18(4-8-24-9-5-18)21-6-10-25-11-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJPWANAKKAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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